An In-Depth Technical Guide to 1-Benzothiophen-5-yl Isocyanate: Properties, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Benzothiophen-5-yl Isocyanate: Properties, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Benzothiophen-5-yl isocyanate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic application in synthesis, and the necessary protocols for its safe and effective use. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Introduction: The Strategic Value of a Bifunctional Reagent
1-Benzothiophen-5-yl isocyanate (CAS No. 239097-78-0) is a unique chemical entity that combines two critical features for drug discovery: the privileged benzothiophene scaffold and the highly reactive isocyanate functional group.
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The Benzothiophene Core: The benzothiophene ring system is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and lipophilic nature allow it to effectively interact with a multitude of biological targets. Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1]
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The Isocyanate Handle: The isocyanate group (-N=C=O) is a potent electrophile. Its utility lies in its ability to react cleanly and efficiently with a wide array of nucleophiles to form stable covalent bonds. This makes it an invaluable tool for linking the benzothiophene core to other molecular fragments, enabling the rapid generation of compound libraries for screening and lead optimization.[2]
This dual-functionality positions 1-Benzothiophen-5-yl isocyanate as a high-value starting material for creating novel therapeutics that leverage the biological potential of the benzothiophene motif.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is the foundation of its successful application in synthesis. These parameters dictate choices regarding solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| CAS Number | 239097-78-0 | [3] |
| Molecular Formula | C₉H₅NOS | [3][4] |
| Molecular Weight | 175.21 g/mol | [3][4] |
| Melting Point | 58 °C | [3][5] |
| Boiling Point | 281 °C at 760 mmHg | [3][5] |
| Density | 1.28 g/cm³ | [3][5] |
| Flash Point | 123.7 °C | [3][5] |
| Appearance | White to off-white solid | [6] |
| SMILES | O=C=NC1=CC=C2C=C(S2)C=C1 | [4] |
| InChI Key | GWLZJAWTWVSHCU-UHFFFAOYSA-N | [3][4] |
Note: The parent benzothiophene scaffold is soluble in common organic solvents like ether, acetone, and benzene, but insoluble in water.[6] Similar solubility is expected for this derivative.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 1-Benzothiophen-5-yl isocyanate is dominated by the electrophilic carbon atom of the isocyanate group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of various functional groups. Understanding the underlying mechanism is key to controlling reaction outcomes and minimizing side products.
The primary reactions involve the addition of a nucleophile (Nu-H) to the C=N double bond of the isocyanate. This process is typically rapid and exothermic.
Common Transformations:
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With Alcohols (R'-OH): Forms stable carbamate linkages. This reaction is fundamental in polyurethane chemistry and is widely used in bioconjugation.
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With Amines (R'-NH₂): Forms highly stable urea derivatives. This is one of the most common and robust reactions of isocyanates, forming the basis for many active pharmaceutical ingredients (APIs).
-
With Water (H₂O): Reacts to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (5-amino-1-benzothiophene) and carbon dioxide gas.[7][8] This is a critical consideration for storage and handling, as moisture contamination will consume the reagent and the CO₂ evolution can cause pressure buildup in sealed vessels.[8]
Caption: General reactivity of 1-Benzothiophen-5-yl isocyanate with common nucleophiles.
Synthesis Methodologies
The synthesis of aryl isocyanates can be approached via several routes, each with distinct advantages and disadvantages regarding safety, scale, and purity.
a) The Curtius Rearrangement (Modern, Phosgene-Free Approach) Considered one of the cleanest and highest-yielding methods, the Curtius rearrangement avoids the use of highly toxic phosgene.[9] The process involves the thermal decomposition of an acyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.
The key advantages are the use of relatively inexpensive reagents and the formation of inert byproducts (N₂). However, the intermediate acyl azides can be explosive, which has historically limited the scalability of this method.[9] Modern continuous flow chemistry techniques have largely mitigated these safety concerns, allowing for the safe, on-demand generation and consumption of the azide intermediate.[9][10]
b) Phosgenation (Traditional Approach) The industrial standard for isocyanate production involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[9] While effective, this method is hazardous due to the extreme toxicity of phosgene.
A documented synthesis for a related compound, benzothiophene-3-sulfonyl isocyanate, involves heating the corresponding sulfonamide with phosgene in the presence of a catalyst.[11] A similar approach starting from 5-amino-1-benzothiophene could be envisioned, but requires specialized equipment and stringent safety protocols.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-Benzothiophen-5-yl isocyanate is realized in its application as a molecular linker. It provides a robust method for incorporating the pharmacologically active benzothiophene core into larger, more complex molecules.
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Scaffold Decoration: Researchers can synthesize a library of candidate compounds by reacting the isocyanate with a diverse set of amines or alcohols. This allows for rapid exploration of the structure-activity relationship (SAR) around the benzothiophene core.
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Bioconjugation: The isocyanate group can react with nucleophilic residues on peptides and proteins (e.g., the epsilon-amino group of lysine) to form stable bioconjugates.[2] This enables the development of targeted drug delivery systems or probes for chemical biology.
-
Development of Kinase Inhibitors: Many kinase inhibitors feature a urea or amide linkage. This reagent is an ideal starting point for synthesizing novel inhibitors that use the benzothiophene scaffold for binding within the ATP pocket of a target kinase.
A Self-Validating Experimental Protocol: Synthesis of a Benzothiophene-Urea Derivative
This protocol details a representative, self-validating experiment. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(4-methoxyphenyl)-N'-(1-benzothiophen-5-yl)urea from 1-Benzothiophen-5-yl isocyanate and p-anisidine.
Self-Validation: The success of the reaction is validated by the consumption of starting materials (monitored by TLC) and the formation of a new, less polar solid product with a distinct melting point and spectroscopic signature (¹H NMR, IR). The high stability of the urea bond ensures a clean, high-yielding reaction.
Caption: Step-by-step workflow for the synthesis of a urea derivative.
Methodology:
-
Reagent Preparation (Causality: Preventing Side Reactions):
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1-Benzothiophen-5-yl isocyanate (1.0 eq, e.g., 175 mg, 1.0 mmol).
-
Add 10 mL of anhydrous tetrahydrofuran (THF). Justification: The use of anhydrous solvent is critical to prevent the isocyanate from reacting with water, which would form the corresponding amine byproduct and reduce yield.[8]
-
In a separate vial, dissolve p-anisidine (1.0 eq, 123 mg, 1.0 mmol) in 5 mL of anhydrous THF.
-
-
Reaction Execution (Causality: Controlling Exotherm):
-
While stirring the isocyanate solution at room temperature, add the p-anisidine solution dropwise over 5 minutes using a syringe.
-
Justification: The reaction between an isocyanate and an amine is often exothermic. Dropwise addition allows for better temperature control, preventing potential side reactions.
-
Allow the reaction to stir at room temperature for 2 hours.
-
-
Progress Monitoring (Causality: Ensuring Completion):
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent.
-
Spot the isocyanate starting material, the amine starting material, and the reaction mixture.
-
Justification: The reaction is complete when the spot corresponding to the limiting reagent (isocyanate) has disappeared and a new, single product spot has formed (ureas are typically less polar than amines but more polar than the isocyanate).
-
-
Workup and Purification (Causality: Isolating the Product):
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by trituration with cold hexanes or diethyl ether to remove any unreacted starting material, or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield a highly pure product.
-
Justification: Trituration or recrystallization effectively removes soluble impurities, leaving behind the pure, solid urea product.
-
-
Isolation and Characterization (Causality: Verifying Identity and Purity):
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Characterize the product by:
-
Melting Point: A sharp melting point indicates high purity.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong isocyanate (-N=C=O) stretch around 2250 cm⁻¹ and the appearance of a strong urea carbonyl (C=O) stretch around 1640-1680 cm⁻¹.[11]
-
¹H NMR Spectroscopy: Confirm the presence of protons from both the benzothiophene and the methoxyphenyl rings in the correct integration ratio.
-
-
Safety and Handling
Isocyanates are reactive and require careful handling.
-
Moisture Sensitivity: Store 1-Benzothiophen-5-yl isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Reaction with atmospheric moisture will degrade the material.[8]
-
Toxicity and Sensitization: Isocyanates are toxic upon inhalation and can cause respiratory irritation.[7][8] A small percentage of individuals may become sensitized, leading to allergic reactions upon subsequent exposure.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[3]
By adhering to these principles of chemical reactivity, synthesis, and safe handling, researchers can effectively harness the potential of 1-Benzothiophen-5-yl isocyanate to advance the frontiers of drug discovery.
References
-
Bentham Science Publishers. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
- Google Patents.
-
ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]
-
ResearchGate. ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. [Link]
-
Royal Society of Chemistry. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. [Link]
-
ResearchGate. (PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. [Link]
-
Life Specialty Coatings. Isocyanate - SDS. [Link]
-
ChemBK. benzothiophene. [Link]
-
ResearchGate. Review of the Occupational Exposure to Isocyanates:Mechanisms of Action. [Link]
-
PrepChem.com. Synthesis of Benzothiophene-3-sulfonyl isocyanate. [Link]
Sources
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- 4. 1-Benzothiophen-5-yl isocyanate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1-BENZOTHIOPHEN-5-YL ISOCYANATE | CAS: 239097-78-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 8. lifespecialtycoatings.com [lifespecialtycoatings.com]
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